molecular formula C23H30N2O6 B13424349 Pholcodine-N,N'-dioxide

Pholcodine-N,N'-dioxide

Cat. No.: B13424349
M. Wt: 430.5 g/mol
InChI Key: OPUQVGQORULKFL-FHYUENEGSA-N
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Description

Contextualization within Pholcodine Chemistry and Degradation Products

Pholcodine-N,N'-dioxide is a product of pholcodine's chemical instability, particularly its susceptibility to oxidation. semanticscholar.org The formation of this and other degradation products can be influenced by storage conditions, such as the temperature and pH of liquid formulations. semanticscholar.org Alongside this compound, several other related substances are formed through metabolic and degradation pathways.

Key degradation and metabolic products include:

Pholcodine-N-oxide (PNOX) : A significant metabolite and degradation product where only one of the nitrogen atoms is oxidized. semanticscholar.orgresearchgate.nettandfonline.com

Morphine : Pholcodine can degrade to morphine, particularly under acidic conditions or during storage. semanticscholar.orgnih.gov However, studies using rat hepatocytes suggest morphine is not a significant metabolite in vivo. researchgate.netnih.gov

Norpholcodine (NP) : A metabolite resulting from the N-demethylation of pholcodine. researchgate.netsigmaaldrich.com

Other Metabolites : Gas chromatography-mass spectrometry (GC-MS) analysis has identified several other metabolites in urine, including desmorpholinohydroxy-, hydroxy-, oxo-, and noroxo-pholcodine. nih.gov

Table 2: Major Degradation and Metabolic Products of Pholcodine

Compound Name Context of Formation Source(s)
This compound Degradation (oxidation) product, impurity. semanticscholar.orgepichem.com
Pholcodine-N-oxide Degradation (oxidation) product and major metabolite. semanticscholar.orgresearchgate.nettandfonline.com
Morphine Degradation product (especially during storage). semanticscholar.orgnih.gov
Norpholcodine Metabolite (N-demethylation). researchgate.netsigmaaldrich.com

| Hydroxy-pholcodine | Metabolite and potential impurity. | nih.govebi.ac.uk |

Historical Perspective on the Identification of Pholcodine Oxidation Products

The identification of pholcodine's oxidation products, including this compound, is closely tied to the advancement of analytical chemistry techniques. While pholcodine was first synthesized in 1950, the detailed characterization of its minor impurities and degradation products occurred much later. semanticscholar.org

Early research focused on the primary metabolic pathways. A pivotal study utilizing freshly isolated rat hepatocytes was instrumental in identifying pholcodine's metabolites. researchgate.netsigmaaldrich.com Using liquid chromatography/electrospray-mass spectrometry (LC/ESI-MS), researchers identified Norpholcodine (NP) and the previously unreported Pholcodine-N-oxide (PNOX). researchgate.nettandfonline.comsigmaaldrich.com The structures of these synthesized metabolites were subsequently confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. tandfonline.comnih.gov This research established N-oxidation as a major metabolic pathway for pholcodine. researchgate.netnih.gov

Further studies on the stability of pholcodine in pharmaceutical formulations revealed the presence of additional degradation products. Research employing techniques like Supercritical Fluid Chromatography—Mass Spectrometry (SFC-MS) demonstrated that Pholcodine-N-oxide and this compound are among the substances formed during the storage of liquid pholcodine formulations. semanticscholar.org The development of high-performance liquid chromatography (HPLC) methods has also been crucial for the routine quality control and quantification of pholcodine and its process-related impurities and degradation products in pharmaceutical samples. mjcce.org.mkresearchgate.net The formal recognition of this compound as "Pholcodine Impurity F" in pharmacopoeias underscores its importance as a known impurity in the quality assessment of the bulk drug substance. epichem.com

Table 3: Compound Names Mentioned in this Article

Codeine

Desmorpholinohydroxy-pholcodine

Hydroxy-pholcodine

Morphine

Norpholcodine

Noroxo-pholcodine

Oxo-pholcodine

Pholcodine

this compound

Pholcodine-N-oxide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H30N2O6

Molecular Weight

430.5 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-methyl-3-oxido-9-[2-(4-oxidomorpholin-4-ium-4-yl)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol

InChI

InChI=1S/C23H30N2O6/c1-24(27)7-6-23-16-3-4-18(26)22(23)31-21-19(5-2-15(20(21)23)14-17(16)24)30-13-10-25(28)8-11-29-12-9-25/h2-5,16-18,22,26H,6-14H2,1H3/t16-,17+,18-,22-,23-,24?/m0/s1

InChI Key

OPUQVGQORULKFL-FHYUENEGSA-N

Isomeric SMILES

C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCC[N+]6(CCOCC6)[O-])O[C@H]3[C@H](C=C4)O)[O-]

Canonical SMILES

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OCC[N+]6(CCOCC6)[O-])OC3C(C=C4)O)[O-]

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Methodologies for Pholcodine N,n Dioxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

While specific experimental NMR data for Pholcodine-N,N'-dioxide is not extensively available in public-domain literature, its structural features can be predicted based on the well-documented spectra of the parent compound, pholcodine, and related N-oxide analogs. The formation of an N-oxide group typically induces significant deshielding effects on neighboring protons and carbons, resulting in downfield shifts in their respective NMR spectra.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, the protons alpha to the two nitrogen atoms—one in the morpholine (B109124) ring and the other in the piperidine (B6355638) ring of the morphine skeleton—are expected to exhibit the most substantial downfield shifts compared to pholcodine.

The formation of the N-oxide at the morpholine nitrogen would primarily affect the chemical shifts of the methylene (B1212753) protons adjacent to the nitrogen (H-2' and H-6') and the methylene protons adjacent to the oxygen (H-3' and H-5'). Similarly, the oxidation of the piperidine nitrogen would lead to a downfield shift of the protons at C-9, C-10, and the N-methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons of this compound (Note: These are predicted values based on known N-oxidation effects and may vary from experimental data.)

Proton AssignmentExpected Chemical Shift (ppm)Multiplicity
H-2', H-6' (morpholine)3.5 - 4.5m
H-3', H-5' (morpholine)3.8 - 4.8m
N-CH₃3.0 - 3.5s
H-93.2 - 3.8d

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) including Theoretical Calculations

Theoretical calculations and comparisons with related N-substituted morpholines suggest that the ¹³C NMR spectrum of this compound would also display characteristic downfield shifts for the carbons directly bonded to the nitrogen atoms. nih.govresearchgate.net The carbons of the morpholine ring adjacent to the nitrogen (C-2' and C-6') and the carbons of the morphine skeleton flanking the tertiary amine (C-9 and the N-methyl carbon) would be most affected.

Quantum chemical calculations, often employing Density Functional Theory (DFT), can provide theoretical ¹³C NMR chemical shifts that, when compared with experimental data for related compounds, can aid in the structural confirmation of this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons of this compound (Note: These are predicted values based on known N-oxidation effects and may vary from experimental data.)

Carbon AssignmentExpected Chemical Shift (ppm)
C-2', C-6' (morpholine)65 - 75
C-3', C-5' (morpholine)70 - 80
N-CH₃45 - 55
C-960 - 70

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are indispensable for the unambiguous assignment of the proton and carbon signals of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the molecule, helping to trace the connectivity of protons within the morphine skeleton and the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would establish the direct one-bond correlations between protons and their attached carbons, providing a clear map of the C-H framework.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like N-oxides. In positive ion mode, this compound is expected to be readily detected as the protonated molecular ion [M+H]⁺.

A characteristic fragmentation pathway for N-oxides in mass spectrometry is the neutral loss of an oxygen atom ([M+H - 16]⁺). nih.gov It is therefore anticipated that the ESI-MS/MS spectrum of this compound would show sequential losses of two oxygen atoms, leading to fragment ions corresponding to the mono-N-oxide and the parent pholcodine. The fragmentation of the N,N'-dioxide of pholcodine has been noted in the literature, supporting the feasibility of this analytical approach. researchgate.net

Table 3: Expected Key Ions in the ESI-MS Spectrum of this compound

Ionm/z (calculated)Description
[M+H]⁺431.22Protonated molecular ion
[M+H - O]⁺415.22Loss of one oxygen atom
[M+H - 2O]⁺399.23Loss of two oxygen atoms (protonated pholcodine)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, which is formed by the oxidation of the two nitrogen atoms in the pholcodine structure, HRMS can unequivocally confirm the addition of two oxygen atoms.

The analysis involves comparing the experimentally measured monoisotopic mass of the protonated molecule, [M+H]⁺, to the theoretically calculated mass based on its chemical formula (C₂₃H₃₀N₂O₆). The minimal difference between these two values, typically in the parts-per-million (ppm) range, provides strong evidence for the assigned elemental composition. This level of precision is essential to distinguish this compound from other potential impurities or derivatives with similar nominal masses. The identification and characterization of alkaloid N-oxides are commonly achieved using liquid chromatography coupled with high-resolution mass spectrometry. nih.gov

Table 1: Elemental Composition Data for this compound
AttributeValue
Molecular FormulaC₂₃H₃₀N₂O₆
Theoretical Monoisotopic Mass ([M])430.2104 u
Theoretical m/z of Protonated Ion ([M+H]⁺)431.2176 u

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of a molecule by fragmenting a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. This fragmentation pattern provides a "fingerprint" that reveals details about the molecule's structural connectivity.

In the analysis of this compound, the precursor ion [M+H]⁺ (m/z 431.2) is isolated and subjected to collision-induced dissociation (CID). The resulting product ion spectrum reveals characteristic fragments. Research on related pholcodine oxides suggests that fragmentation often occurs at the morpholine moiety. researchgate.net The oxidation of the nitrogen atom in the morpholine ring is expected to yield specific fragment ions, such as those with m/z 116 and m/z 130. researchgate.netscirp.org The study of these fragmentation pathways is crucial for distinguishing between isomers and confirming the location of the N-oxide groups within the molecule. researchgate.netnih.gov

Table 2: Key Fragmentation Data for this compound from MS/MS Analysis
Precursor Ion (m/z)Proposed Key Fragment Ions (m/z)Potential Structural Origin
431.2 ([M+H]⁺)130Fragment related to the oxidized morpholine moiety researchgate.netscirp.org
431.2 ([M+H]⁺)116Fragment related to the oxidized morpholine moiety researchgate.netscirp.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the most significant feature in its IR spectrum, compared to the parent pholcodine molecule, is the presence of bands corresponding to the N-oxide functional groups.

The N-O bond in alkaloid N-oxides gives rise to a characteristic absorption band. Studies on various alkaloid N-oxides have shown that this N-O group vibration typically appears in the spectral range of 928 cm⁻¹ to 971 cm⁻¹. nih.govmdpi.com The presence of a distinct band in this region provides direct evidence for the N-oxide functionality. Other bands characteristic of the core pholcodine structure, such as O-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O stretches, would also be present. libretexts.orgpressbooks.pub

Table 3: Characteristic Infrared Absorption Bands for this compound
Functional GroupCharacteristic Absorption Range (cm⁻¹)Vibrational Mode
N-O (N-oxide)928 - 971N-O Stretch nih.govmdpi.com
O-H (Phenolic)3400 - 3650 (Broad)O-H Stretch libretexts.org
C-H (Aromatic)3000 - 3100C-H Stretch pressbooks.pub
C-H (Aliphatic)2850 - 2960C-H Stretch pressbooks.pub
C=C (Aromatic)1450 - 1600C=C Ring Stretch libretexts.org
C-O (Ether)1000 - 1300C-O Stretch pressbooks.pub

Chromatographic Coupling with Spectroscopic Detection (e.g., LC-MS, SFC-MS)

To analyze this compound, especially when it is present as an impurity in a complex mixture such as a pharmaceutical formulation, chromatographic separation is essential prior to spectroscopic detection. researchgate.net Techniques like Liquid Chromatography (LC) and Supercritical Fluid Chromatography (SFC) are coupled directly to a mass spectrometer (MS), allowing for the physical separation of components followed by their immediate identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) has been utilized for the impurity profiling of pholcodine samples. In these studies, various impurities, including pholcodine-N-oxide, were successfully separated and identified based on their mass-to-charge ratios. oup.com The reaction of pholcodine with oxidizing agents can produce both the mono-N-oxide and the di-N,N'-dioxide, which can be resolved and detected using LC-MS methods. oup.com

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) is another powerful technique used for the analysis of pholcodine and its degradation products. scirp.org In an analysis of a cough relief formulation, SFC-MS was used to identify several related substances. This compound was detected as a distinct peak in the chromatogram with a retention time of 5.52 minutes, and its identity was confirmed by the corresponding mass spectrum. scirp.org

Table 4: Chromatographic Methods for the Analysis of this compound
TechniqueApplicationKey FindingsReference
LC-MSImpurity profiling of pholcodineDetection of pholcodine oxidation products, including the di-N,N'-dioxide. oup.com oup.com
SFC-MSAnalysis of cough relief formulationsIdentification of this compound at a retention time of 5.52 minutes. scirp.org scirp.org

Chemical Degradation Pathways and Stability Profiling of Pholcodine N,n Dioxide

Identification of Degradation Products and Their Formation Mechanisms

Pholcodine-N,N'-dioxide is a notable degradation product that arises from the oxidation of pholcodine, particularly during the storage of liquid formulations. semanticscholar.orgresearchgate.net The formation mechanism involves the oxidation of the two nitrogen atoms present in the pholcodine molecule.

The primary degradation products identified in studies of pholcodine stability include:

Pholcodine-N-oxide : An oxidation product where one of the nitrogen atoms is oxidized. semanticscholar.orgresearchgate.net

This compound : A further oxidation product where both nitrogen atoms in the pholcodine molecule are oxidized. semanticscholar.orgresearchgate.net

Morphine : Identified as another degradation product of pholcodine under certain storage conditions. semanticscholar.org

The formation of these N-oxides is a common degradation pathway for alkaloids containing tertiary amine functionalities. researchgate.net In the case of pholcodine, the trivalent nitrogen atoms are susceptible to oxidation, leading to the formation of the corresponding pentavalent nitrogen N-oxide and subsequently the N,N'-dioxide. semanticscholar.orgscirp.org

An accelerated degradation study of a 1% pholcodine hydrate (B1144303) solution at 60°C for 63 days identified several degradation products via Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS). The analysis confirmed the presence of pholcodine, morphine, pholcodine-N-oxide, and this compound. semanticscholar.org

Influence of Environmental Factors on Degradation Kinetics

The rate and extent of pholcodine degradation, leading to the formation of this compound, are significantly dependent on environmental conditions such as pH, temperature, and the presence of oxidizing agents. semanticscholar.orgresearchgate.net

Storage temperature is a crucial factor affecting the degradation of pholcodine and the subsequent formation of its oxide derivatives. semanticscholar.orgresearchgate.net Accelerated degradation studies have been employed to investigate these effects.

In one such study, a pharmaceutical formulation containing pholcodine was exposed to a temperature of 60°C for 62 days. The formation of degradation products was monitored over this period. researchgate.net

Table 1: Formation of Pholcodine Oxidation Products at 60°C

Time (Days) Pholcodine-N-oxide (% of total pholcodine) 10-hydroxy-pholcodine (% of total pholcodine)
0 0 0
9 ~0.5 ~0.2
27 ~1.0 ~0.4
62 ~1.5 ~0.6

Data derived from graphical representations in a study by Brondz et al. (2013). researchgate.net

This data illustrates a time-dependent increase in the concentration of oxidation products at an elevated temperature, indicating that higher temperatures accelerate the degradation of pholcodine into its N-oxide and other byproducts. researchgate.net

The formation of this compound is fundamentally an oxidative process. semanticscholar.orgresearchgate.net Forced degradation studies are often used to elucidate these pathways. In one experiment, a solution containing pholcodine was treated with 5% hydrogen peroxide (H₂O₂) and heated for one hour, which induced oxidative degradation. researchgate.net This resulted in a decrease in the peak intensity of pholcodine and the appearance of a new peak corresponding to pholcodine N-oxide. researchgate.net This supports the mechanism of N-oxidation as a primary oxidative degradation pathway. The formation of this compound would represent a further step in this oxidative process, where the second nitrogen atom also undergoes oxidation.

Photolytic Degradation Processes

Specific studies on the photolytic degradation of this compound are scarce. However, the stability of the parent compound, pholcodine, under photolytic stress has been investigated. In one study, pholcodine was found to be stable under photo degradation conditions, with no significant decrease in the peak area or the appearance of extra peaks in the chromatogram. researchgate.net This suggests that photolysis is not a primary degradation pathway for pholcodine, and therefore, this compound is not expected to be a significant photolytic degradation product.

Hydrolytic Degradation Processes

There is limited specific information available regarding the hydrolytic degradation of this compound. However, studies on pholcodine indicate its relative stability under certain hydrolytic conditions. One investigation found that pholcodine was stable when subjected to acidic and alkaline degradation conditions. researchgate.net This implies that hydrolysis is not a major degradation route for the parent molecule under the tested conditions.

Computational Chemistry and Theoretical Studies of Pholcodine N,n Dioxide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For Pholcodine-N,N'-dioxide, these methods can provide insights into its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. While specific DFT studies on this compound are not widely available in the literature, the application of DFT to related morphinan (B1239233) compounds provides a framework for how this molecule could be studied. For instance, DFT calculations have been employed to study the molecular structure, spectroscopy, and photochemistry of other complex heterocyclic compounds, providing insights into their properties. nih.gov

A typical DFT analysis of this compound would involve geometry optimization to find the lowest energy conformation of the molecule. Subsequent calculations could then determine various electronic properties.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy -Indicates the electron-donating ability of the molecule.
LUMO Energy -Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap -Relates to the chemical reactivity and kinetic stability of the molecule.
Dipole Moment -Provides information about the polarity of the molecule.
Mulliken Atomic Charges -Describes the charge distribution across the atoms in the molecule.

Note: The values in this table are hypothetical and would need to be calculated using DFT software.

Ab Initio Methods

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For complex molecules like this compound, ab initio calculations such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) methods could be used to obtain a more precise description of its electronic structure and properties. These methods have been applied to various organic molecules to achieve high accuracy in pKa prediction and other properties when combined with appropriate solvation models. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. For this compound, MD simulations can provide detailed information about its conformational flexibility and how it interacts with its environment, such as solvent molecules or biological macromolecules.

While specific MD studies on this compound are not readily found, research on related N-methylmorphinan-6-ones offers insights into the methodology. nih.govnih.gov In these studies, MD simulations were used to understand the binding modes and interaction patterns of the ligands with opioid receptors. nih.govnih.govmdpi.com A similar approach for this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the trajectories of all atoms over time.

This analysis would reveal the preferred conformations of the molecule, the dynamics of its flexible side chains, and the formation of intermolecular hydrogen bonds.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)

Computational methods can be used to predict various spectroscopic parameters, which can aid in the identification and characterization of a compound.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using DFT. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. These predicted spectra can then be compared with experimental data to confirm the structure of this compound. While a predicted ¹H NMR spectrum for the parent compound pholcodine is available in databases like DrugBank, specific predictions for the N,N'-dioxide are not. drugbank.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra. nih.gov It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands in the UV-Vis spectrum. Benchmarking studies have shown that certain DFT functionals can reliably predict the UV-Vis spectra of large organic molecules. chemrxiv.orgnih.gov

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in the Infrared (IR) spectrum. Comparing the calculated IR spectrum with an experimental one can help to identify the functional groups present in this compound and confirm its structure.

Table 2: Computationally Predicted Spectroscopic Data for this compound (Hypothetical)

Spectroscopic TechniquePredicted ParameterPredicted Value
¹H NMR Chemical Shift (ppm)-
¹³C NMR Chemical Shift (ppm)-
UV-Vis λmax (nm)-
IR Vibrational Frequencies (cm⁻¹)-

Note: The values in this table are hypothetical and would need to be generated through specific computational studies.

Elucidation of Reaction Mechanisms for Synthesis and Degradation

Computational chemistry can be a valuable tool for understanding the mechanisms of chemical reactions, including the synthesis and degradation of this compound.

The oxidation of the parent compound, pholcodine, can lead to the formation of Pholcodine-N-oxide and subsequently this compound. scirp.orgresearchgate.net DFT calculations could be used to model the reaction pathway of this oxidation process. By calculating the energies of the reactants, transition states, and products, the activation energy and reaction thermodynamics can be determined. This would provide a detailed, atomistic understanding of how the N-oxide groups are formed.

Similarly, the degradation of this compound could be investigated. It is known that pholcodine can degrade to morphine under certain conditions. scirp.orgresearchgate.net Computational studies could explore the potential degradation pathways of this compound, identifying the most likely intermediates and products.

Solvation Models and Acid-Base Property Prediction (e.g., pKa)

The acid-base properties of a molecule, quantified by its pKa value(s), are crucial for understanding its behavior in solution. Computational methods, particularly those combining quantum mechanics with solvation models, are increasingly used to predict pKa values. mdpi.comnih.gov

For this compound, which has multiple potential protonation sites, computational pKa prediction could determine the most likely sites of protonation at different pH values. The general approach involves calculating the Gibbs free energy of deprotonation in the gas phase using a quantum mechanical method like DFT, and then accounting for the solvent effects using a continuum solvation model such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM). nih.govmdpi.com

While specific pKa predictions for this compound are not available, theoretical pKa values for other morphinan derivatives have been determined using DFT at the M06-2X(SMD)/aug-cc-pVDZ level of theory to calculate the aqueous Gibbs free energies of amine deprotonation reactions. researchgate.netresearchgate.net A similar methodology could be applied to this compound to predict its acid-base properties.

Advanced Analytical Method Development for Detection and Quantification of Pholcodine N,n Dioxide

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pholcodine and its related substances, including Pholcodine-N,N'-dioxide. scispace.comresearchgate.net Its versatility allows for the separation of structurally similar compounds, which is essential for impurity profiling.

Reversed-phase HPLC is the most common mode used for the analysis of pholcodine and its impurities. researchgate.netmjcce.org.mk Methods often employ C8 or C18 columns, which provide the necessary hydrophobicity to retain and separate the polar analytes. researchgate.netresearchgate.net

A Diode-Array Detector (DAD) is frequently used, allowing for the monitoring of absorbances at multiple wavelengths simultaneously. scispace.comresearchgate.net For pholcodine and its related compounds, detection is typically performed around 283-284 nm, where the aromatic ring system exhibits strong UV absorption. scispace.comlongdom.org One method utilized a detection wavelength of 220 nm for the simultaneous determination of pholcodine with other active ingredients. cu.edu.eg Another study set the detection wavelength at 238 nm. researchgate.net

A simple and rapid HPLC-UV-DAD method was developed to separate pholcodine from five of its structural analogues (morphine, codeine, thebaine, oripavine, and papaverine) in under 10 minutes using a LiChrospher C-8 reversed-phase column. researchgate.netmjcce.org.mk

Table 1: Example of RP-HPLC-DAD Method Parameters for Pholcodine and Related Substances
ParameterConditionSource
ColumnLiChrospher C-8 (Reversed Phase) scispace.comresearchgate.net
Mobile PhaseGradient of 2% aqueous ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) scispace.comresearchgate.net
Flow Rate1.0 mL/min scispace.com
Injection Volume30 µl scispace.com
Detection Wavelength283 nm scispace.com
Run Time< 12 minutes researchgate.net

Gradient elution is critical for achieving optimal separation of pholcodine from its numerous impurities, which can have a wide range of polarities. scispace.comresearchgate.net A typical gradient involves changing the ratio of an aqueous buffer and an organic solvent, such as acetonitrile, over the course of the analysis. scispace.comresearchgate.netmjcce.org.mk

For instance, a method for separating pholcodine and its analogues used a gradient elution with 2% ammonium hydroxide in water and acetonitrile. researchgate.netmjcce.org.mk This approach allows for the elution of more strongly retained compounds, like potential degradation products, within a reasonable timeframe while ensuring good resolution from the main pholcodine peak. scispace.com The optimization process may involve adjusting the pH of the aqueous phase; a pH of 3.0 was found to be optimal in one study for separating pholcodine and its impurities. scispace.com Another method utilized a mobile phase of acetonitrile and phosphate (B84403) buffer (pH 6.8), finding that increasing the buffer pH from 6.0 to 8.0 increased the retention time of pholcodine. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including faster analysis times, improved resolution, and lower solvent consumption. researchgate.netgoogleapis.com These benefits are due to the use of columns packed with smaller particles (typically under 2 µm). researchgate.net

A stability-indicating UPLC method has been developed and validated for the estimation of pholcodine in bulk drug form. researchgate.netgoogleapis.com This method employed a Hypersil BDS C18 column (100 mm x 2.1 mm, 1.7 µm) with a gradient mobile phase of 1 M potassium dihydrogen phosphate (KH₂PO₄) and acetonitrile. researchgate.netgoogleapis.com The rapid separation, with a retention time for pholcodine of approximately 2.022 minutes, demonstrates the efficiency of UHPLC for quality control and stability testing, where high throughput is advantageous. googleapis.com

Table 2: UHPLC Method Parameters for Pholcodine Analysis
ParameterConditionSource
ColumnHypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm) researchgate.netgoogleapis.com
Mobile Phase1 M KH₂PO₄ : Acetonitrile (80:20 v/v) researchgate.net
Flow Rate1.0 mL/min researchgate.netgoogleapis.com
Detection Wavelength275 nm researchgate.netgoogleapis.com
Retention Time (Pholcodine)2.022 ± 0.10 min googleapis.com

Mass Spectrometry (MS) Coupled Techniques for Trace Analysis

For the unambiguous identification and trace-level quantification of this compound, coupling liquid chromatography with mass spectrometry (LC-MS) is the definitive technique. researchgate.netebi.ac.uk MS detectors provide molecular weight and structural information, which is essential for identifying unknown impurities and degradation products. researchgate.netsemanticscholar.org

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) has been successfully used to identify Pholcodine-N-oxide and this compound as degradation products in pholcodine-containing formulations. semanticscholar.org In one analysis, a peak corresponding to this compound was observed with a retention time of 5.52 minutes. semanticscholar.org

Similarly, Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is a powerful tool for this purpose. ebi.ac.uk Studies have used LC-MS to analyze samples of pholcodine and have identified compounds with mass spectra corresponding to pholcodine plus 16 amu, indicative of N-oxide formation. ebi.ac.uk The reaction of pholcodine with m-chloroperoxybenzoic acid was shown to produce not only the mono N-oxide but also Pholcodine-di-N,N'-oxide, confirming the utility of MS in identifying such oxidized derivatives. ebi.ac.uk The high sensitivity of LC-MS/MS methods also allows for the detection of these compounds at very low concentrations, which is critical for ensuring pharmaceutical product safety. researchgate.net

Spectrofluorimetric Approaches for Related Compounds

Spectrofluorimetry offers a highly sensitive and cost-effective alternative for the quantification of fluorescent compounds. nih.govresearchgate.net While direct spectrofluorimetric methods for this compound are not extensively documented, methods developed for the parent compound, pholcodine, demonstrate the potential of this technique for related substances.

A novel spectrofluorimetric method was developed for determining pholcodine by measuring its native fluorescence at 337 nm after excitation at 284 nm. nih.govresearchgate.netnih.gov This method achieved a limit of detection as low as 5.0 ng/mL. nih.govnih.gov Another approach utilized synchronous fluorimetry to simultaneously measure pholcodine and ephedrine, setting the scan at a constant wavelength difference (Δλ) of 40 nm. This allowed for the determination of pholcodine at 286 nm. nih.govresearchgate.net These methods, validated for their sensitivity and applicability in biological matrices like human plasma, suggest that fluorimetry could be adapted for other fluorescent derivatives in the pholcodine family, provided they exhibit native fluorescence. nih.govnih.gov

Table 3: Spectrofluorimetric Method Parameters for Pholcodine Determination
ParameterMethod I (Native Fluorescence)Method II (Synchronous)Source
Excitation Wavelength (λex)284 nmN/A (Δλ = 40 nm) nih.govresearchgate.net
Emission Wavelength (λem)337 nm286 nm nih.govresearchgate.net
Linearity Range0.01 - 2.4 µg/mL0.05 - 6.0 µg/mL nih.govnih.gov
Limit of Detection (LOD)5.0 ng/mL10.0 ng/mL nih.govresearchgate.net
Limit of Quantitation (LOQ)10.0 ng/mL20.0 ng/mL nih.govresearchgate.net

Validation of Analytical Methods (e.g., ICH guidelines for specificity, precision, accuracy, linearity, robustness, stability)

The validation of any analytical method intended for quantitative analysis of pharmaceutical products and their impurities is mandatory to ensure reliable results. mjcce.org.mknih.gov This process is governed by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation parameters. researchgate.netgoogleapis.comnih.gov

Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. ijream.org For this compound, this means the analytical signal should be free from interference from pholcodine, other related substances, and formulation excipients. scispace.comijream.org

Precision: This parameter expresses the closeness of agreement between a series of measurements. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. researchgate.net For a UPLC method for pholcodine, intra-day and inter-day precision were demonstrated with %RSD values of 0.30% and 0.31%, respectively, indicating high precision. researchgate.net

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix. researchgate.net Recovery percentages between 98-102% are generally considered acceptable.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. researchgate.netgoogleapis.com Linearity is typically evaluated by a linear regression analysis of the calibration curve, with a correlation coefficient (r²) value close to 1.0 indicating good linearity. researchgate.netgoogleapis.com For example, a UPLC method for pholcodine showed good linearity in the range of 8–40 µg/ml with an r² of 0.9963. researchgate.netgoogleapis.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature). researchgate.netnih.gov This provides an indication of its reliability during normal usage. researchgate.net

Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.netgoogleapis.com For a pholcodine UPLC method, the LOD and LOQ were found to be 0.8379 µg/mL and 2.53918 µg/mL, respectively. researchgate.netgoogleapis.com

Stability: The stability of the analyte in solution during the analytical procedure must be evaluated to ensure that the concentration does not change over time, which would lead to erroneous results. researchgate.net

Application in Impurity Profiling and Quality Control of Related Substances

The compound this compound is recognized as a significant impurity and degradation product of pholcodine. researchgate.netchemicalbook.comsemanticscholar.org Its presence in pholcodine-containing formulations is a critical parameter in quality control, as it indicates the stability and purity of the active pharmaceutical ingredient (API). scispace.comresearchgate.net The European Pharmacopoeia lists this compound as a known impurity of pholcodine. scispace.comresearchgate.net The formation of this and other degradation products, such as Pholcodine N-oxide and morphine, is influenced by storage conditions like temperature and the pH of the liquid phase. researchgate.netsemanticscholar.org

The monitoring and quantification of this compound are essential for ensuring the quality and consistency of pharmaceutical products containing pholcodine. Advanced analytical techniques are employed to detect, identify, and quantify such impurities in bulk drug substances and final formulations. These methods are crucial for establishing impurity profiles and are a fundamental component of stability-indicating assay methods. science.gov

Detailed Research Findings

Advanced analytical methods have been developed and validated for the separation and quantification of pholcodine and its related impurities, including this compound. These methods are vital for routine quality control in industrial settings and for stability studies.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) has been established as a fast and selective method for this purpose. scispace.comresearchgate.net One such validated method allows for the separation of pholcodine from five of its related substances in under 10 minutes, demonstrating its suitability for high-throughput analysis in quality control laboratories. researchgate.net While this specific method focused on process impurities like morphine, codeine, thebaine, oripavine, and papaverine, the literature acknowledges Pholcodine N,N'-dioxide as a key related impurity that must be controlled. scispace.comresearchgate.net

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) is another powerful technique used for the analysis of pholcodine and its degradation products. semanticscholar.org Research utilizing SFC-MS has successfully identified and characterized this compound in cough relief formulations. In one study, analysis of a commercial formulation subjected to accelerated degradation conditions (60°C for 63 days) clearly separated several compounds, including this compound. semanticscholar.org

The table below summarizes the findings from the SFC-MS analysis of a pholcodine-containing product, showing the retention times of the detected compounds.

Compound Retention Time (Rt) in minutes
Unknown Substance1.41
Morphine2.40
Pholcodine2.98
Pholcodine-N-oxide4.55
This compound 5.52

This data is derived from an SFC-MS analysis of the cough relief mixture Tuxi under specific analytical conditions described in the source study. semanticscholar.org

Further studies using RP-HPLC have investigated the stability of pholcodine under various stress conditions. researchgate.net Oxidative degradation, induced by heating with 5% H₂O₂ for one hour, resulted in a significant decrease in the pholcodine peak intensity and the appearance of a new peak, suggested to be the N-oxide derivative. researchgate.net This highlights the susceptibility of pholcodine to oxidation, a process that can lead to the formation of both Pholcodine-N-oxide and, subsequently, this compound. researchgate.netsemanticscholar.org The development of such stability-indicating methods is a requirement for impurity profiling and ensures that any degradation products formed during the product's shelf-life can be detected and quantified. science.govresearchgate.net

Environmental Occurrence, Distribution, and Fate of Pholcodine N,n Dioxide

Detection in Environmental Samples (e.g., water, soil, biota)

Pathways of Environmental Introduction and Dissemination

The primary hypothetical pathway for the introduction of Pholcodine-N,N'-dioxide into the environment would be through the excretion of the parent drug, pholcodine, by individuals using medications containing it, and its subsequent transformation in wastewater treatment systems or directly in the environment. Pholcodine itself is metabolized in the human body, with N-oxidation being a potential metabolic route. However, the extent to which this compound is formed and excreted is not well-documented. Consequently, its pathways of dissemination into aquatic and terrestrial ecosystems remain speculative.

Biodegradation in Environmental Matrices

There is currently no specific information available in the scientific literature regarding the biodegradation of this compound in environmental matrices such as soil or water. Studies on the microbial degradation of this specific compound have not been reported.

Photodegradation in Environmental Systems

Similarly, data on the photodegradation of this compound in environmental systems are lacking. The potential for this compound to be broken down by sunlight in aquatic environments or on soil surfaces has not been investigated in published studies.

Sorption and Mobility in Aquatic and Terrestrial Environments

The potential for this compound to adsorb to soil particles or sediment in aquatic systems (sorption) and its subsequent mobility are unknown. The physicochemical properties that would govern these processes, such as its octanol-water partition coefficient (Kow) and organic carbon-water partition coefficient (Koc), have not been reported.

Bioaccumulation Potential in Organisms (e.g., marine mammals)

There is no available data to assess the bioaccumulation potential of this compound in organisms. Studies investigating its uptake, metabolism, and excretion in aquatic or terrestrial wildlife, including marine mammals, have not been conducted. Therefore, its potential to magnify in food chains cannot be determined at this time.

Future Research Directions and Emerging Methodologies

Development of Green Chemistry Approaches for Synthesis and Analysis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to pharmaceutical synthesis and analysis. researchgate.netnih.gov The future development of methods related to Pholcodine-N,N'-dioxide is expected to align with this paradigm.

Green Synthesis: Future synthetic routes for producing this compound as an analytical standard will likely move away from traditional methods that may use stoichiometric oxidants and hazardous solvents. Research will likely focus on catalytic and biocatalytic approaches. For instance, enzymatic oxidation of pholcodine could offer a highly selective and environmentally benign pathway. Additionally, the use of greener solvents, such as supercritical CO2, ionic liquids, or even water, will be explored to minimize the environmental footprint of the synthesis process. mdpi.com Energy efficiency will also be a key consideration, with methods like microwave-assisted synthesis being investigated to reduce reaction times and energy consumption. mdpi.com

Green Analytical Chemistry: The analysis of this compound in environmental and biological matrices will benefit from the adoption of Green Analytical Chemistry (GAC) principles. nih.gov This involves miniaturizing sample preparation techniques to reduce the consumption of organic solvents and reagents. The development of analytical methods using eco-friendly solvents is a key goal. mdpi.com Techniques such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) are anticipated to replace traditional liquid-liquid extraction methods. In terms of chromatography, the trend is towards ultra-high-performance liquid chromatography (UHPLC) systems that use columns with smaller particle sizes, leading to significantly lower solvent consumption and faster analysis times. researchgate.net The integration of Analytical Quality by Design (AQbD) with GAC principles will ensure the development of robust, efficient, and environmentally sustainable analytical methods. nih.gov

Application of Artificial Intelligence and Machine Learning in Prediction of Formation and Environmental Fate

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in pharmaceutical and environmental sciences, capable of predicting the metabolic fate of drugs and the environmental behavior of chemicals. nih.govtaylorfrancis.com These computational approaches are expected to play a significant role in understanding this compound.

Predicting Formation: AI algorithms can be trained on large datasets of drug metabolism to predict the formation of metabolites. pharmajen.comverisimlife.com For this compound, ML models, such as neural networks or support vector machines, could be developed to predict its likelihood of formation from pholcodine under various biological conditions. researchgate.netnih.gov These models would analyze the molecular structure of pholcodine and correlate it with known metabolic pathways of similar compounds, thereby identifying the enzymatic systems most likely responsible for the N-oxidation. This predictive capability can accelerate research by prioritizing experimental studies. taylorfrancis.com

Modeling Environmental Fate: The environmental fate of this compound, including its persistence, degradation, and potential for bioaccumulation, can be predicted using environmental fate models (EFMs) enhanced by AI. mdpi.com Quantitative Structure-Property Relationship (QSPR) models can correlate the molecular structure of the compound with its physicochemical properties, such as solubility and partitioning behavior, which are crucial for predicting its distribution in different environmental compartments (water, soil, air). chemcopilot.com ML algorithms can analyze complex environmental data to predict degradation pathways and rates, considering factors like microbial activity, pH, and temperature. researchgate.net This in-silico approach allows for a "fail early and fail cheap strategy," reducing the need for extensive and costly experimental studies. nih.gov

AI/ML Application Objective Potential Model Type Input Data Predicted Output
Metabolite FormationPredict the enzymatic conversion of Pholcodine to this compound.Deep Neural NetworkChemical structure of Pholcodine, known opioid metabolic pathways, enzyme structures.Likelihood of N-oxidation, responsible enzyme families (e.g., CYPs).
Environmental FatePredict the persistence and degradation of this compound in aquatic systems.Quantitative Structure-Property Relationship (QSPR)Molecular descriptors of this compound (e.g., logP, pKa), environmental conditions.Half-life in water, potential degradation products, bioaccumulation factor.

High-Throughput Screening Methods for Degradation Product Analysis

High-throughput screening (HTS) is a technology used extensively in drug discovery that leverages automation and robotics to rapidly test a large number of samples. bmglabtech.comwikipedia.org This methodology is increasingly being adapted for toxicological and environmental studies to analyze the degradation of chemical compounds.

The application of HTS to study the degradation of this compound would involve exposing the compound to a wide array of conditions in parallel, using microplate formats (e.g., 96- or 384-well plates). nih.gov These conditions could include different pH levels, temperatures, light exposures (photodegradation), and incubations with various microbial consortia or specific enzymes to simulate environmental and biological degradation pathways.

Automated liquid handling systems would dispense the compound and reagents, while robotic systems would manage plate incubations and sample transfers. wikipedia.org Detection would be performed using sensitive plate readers capable of measuring absorbance, fluorescence, or luminescence, which can be correlated with the disappearance of the parent compound or the appearance of degradation products. nih.gov For more detailed analysis, HTS can be coupled with mass spectrometry (HTS-MS) to identify the specific structures of the degradation products formed under each condition. The primary advantage of HTS is its ability to generate vast amounts of data quickly and cost-effectively, providing a comprehensive map of the degradation landscape of this compound. aragen.com

Parameter Screened Condition Range Purpose Potential HTS Assay
pH StabilitypH 2 - 12To assess abiotic degradation via hydrolysis.UV-Vis spectrophotometry to measure the decrease in parent compound concentration over time.
PhotodegradationUVA, UVB, Visible LightTo determine susceptibility to degradation by sunlight in surface waters.LC-MS analysis of wells post-exposure to identify and quantify photoproducts.
BiodegradationIncubation with various microbial strainsTo identify microorganisms capable of degrading the compound.Colorimetric assay to detect a common degradation byproduct. frontiersin.org
Enzymatic DegradationIncubation with liver microsomes or specific enzymesTo simulate metabolic degradation pathways.Fluorescence-based assay to measure enzyme activity or substrate turnover.

Advanced Spectroscopic Techniques for In-Situ Monitoring of Chemical Transformations

Understanding the kinetics and mechanisms of chemical transformations requires real-time monitoring of reactants, intermediates, and products. Advanced in-situ spectroscopic techniques, which analyze reactions as they occur within the reaction vessel without sample extraction, are invaluable tools for this purpose. mt.com

For studying the formation of this compound from pholcodine, or its subsequent degradation, techniques like in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly powerful. spiedigitallibrary.orgmt.com These methods provide real-time molecular information by monitoring changes in vibrational modes of the chemical bonds involved in the reaction. frontiersin.org

A probe would be inserted directly into the reaction mixture, continuously collecting spectra. For the N-oxidation of pholcodine, FTIR could track the appearance of the characteristic N-O stretching vibration, providing a direct measure of the formation rate of this compound. mt.com Similarly, Raman spectroscopy, which is highly sensitive to changes in molecular structure and can be used in aqueous media, could monitor the transformation process. nih.gov This real-time data allows for the precise determination of reaction kinetics, the identification of transient intermediates, and a deeper understanding of the reaction mechanism. acs.org These insights are critical for optimizing synthetic processes or accurately modeling environmental degradation pathways. researchgate.net

Spectroscopic Technique Principle Application to this compound Information Gained
In-situ FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations. spiedigitallibrary.orgMonitoring the oxidation of Pholcodine by tracking the appearance of the N-O bond vibration.Reaction initiation, conversion rate, endpoint, and kinetics. mt.com
In-situ Raman Spectroscopy Measures the inelastic scattering of monochromatic light, providing a vibrational fingerprint. nih.govObserving the structural changes during the degradation of this compound in an aqueous environment.Identification of intermediates, mechanism of degradation, structural transformation pathways.
In-situ UV-Vis Spectroscopy Measures the absorption of ultraviolet-visible light by molecules with chromophores. mdpi.comTracking changes in the concentration of this compound during photodegradation experiments.Photodegradation kinetics, quantum yield.
In-situ NMR Spectroscopy Uses the magnetic properties of atomic nuclei to determine the structure of molecules.Elucidating the precise structure of intermediates formed during the synthesis or degradation of the compound.Unambiguous identification of transient species and final products.

Q & A

What analytical methods are optimal for detecting and quantifying Pholcodine-N,N'-dioxide in pharmaceutical formulations?

Level: Basic
Methodological Answer:
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) is preferred for direct analysis of this compound due to its ability to handle thermo-labile degradation products without derivatization. This method avoids decomposition issues common in Gas Chromatography (GC) and provides high-resolution separation of pholcodine derivatives (e.g., morphine, N-oxide, N,N'-dioxide) in complex matrices like cough syrups . For quantification, coupling with MALDI-TOF-MS can validate structural identities through mass spectral matching (e.g., m/z peaks for N,N'-dioxide at Rt 5.52 in SFC-MS) .

Table 1: Key Analytical Parameters for Pholcodine Derivatives

CompoundRetention Time (Rt, min)Diagnostic Mass Fragments
Pholcodine2.98m/z 429 [M+H]+
Pholcodine-N-oxide4.55m/z 445 [M+H]+
This compound5.52m/z 461 [M+H]+
Data sourced from SFC-MS chromatograms in .

How should researchers design experiments to investigate degradation pathways of Pholcodine to N,N'-dioxide under storage conditions?

Level: Basic
Methodological Answer:
A factorial design (e.g., 2³+1 matrix) is recommended to assess variables such as temperature, humidity, and light exposure. Include controls with inert atmospheres to isolate oxidative degradation mechanisms. Longitudinal stability studies should use accelerated aging protocols (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analytical endpoints should track N-oxide and N,N'-dioxide formation via SFC-MS, comparing against reference standards . Replication across batches ensures robustness, as per ’s guidelines for experimental validity.

What frameworks can structure hypotheses about the allergenic potential of this compound?

Level: Basic
Methodological Answer:
The PICO framework (Population, Intervention, Comparison, Outcome) is suitable. For example:

  • Population: Sensitized patients with elevated IgE levels.
  • Intervention: Exposure to this compound.
  • Comparison: Pholcodine or morphine.
  • Outcome: IgE antibody titers or anaphylactic response incidence.
    This aligns with ’s findings on pholcodine’s role in IgE elevation and ’s PICO guidelines. Preclinical studies should use in vitro histamine release assays and murine models to quantify immune responses .

How can contradictory data on the toxicity of this compound be resolved?

Level: Advanced
Methodological Answer:
Contradictions arise from limited pharmacokinetic data and species-specific metabolic differences. Resolve these by:

Comparative Toxicology: Benchmark against structurally similar opioids (e.g., morphine-N-oxide) using in vitro hepatocyte assays and in vivo rodent models to assess hepatic/renal clearance .

Mechanistic Studies: Use density functional theory (DFT) to model oxidation states’ impact on receptor binding (e.g., µ-opioid or IgE receptors). ’s structural data on N,N'-dioxide’s pentavalent nitrogen can guide computational models.

Meta-Analysis: Apply ’s criteria to evaluate existing studies for sample size adequacy, control groups, and replication rates.

What molecular mechanisms explain the enhanced pharmacological activity of this compound compared to its parent compound?

Level: Advanced
Methodological Answer:
The oxidation of pholcodine’s tertiary nitrogen to pentavalent N,N'-dioxide increases polarity, altering blood-brain barrier permeability and receptor affinity. Computational docking studies (e.g., using NWChem for binding energy calculations) can reveal interactions with opioid receptors. ’s DFT methods for Ni(II) complexes provide a template for modeling ligand-receptor dynamics. In vitro assays (e.g., cAMP inhibition in CHO cells transfected with µ-opioid receptors) can quantify potency differences .

How can researchers address gaps in stability-indicating methods for this compound?

Level: Advanced
Methodological Answer:
Develop forced degradation studies under oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions to identify degradation impurities. Use high-resolution LC-QTOF-MS to characterize unknown peaks (e.g., ’s "Peak 1" at Rt 1.41). Method validation should follow ICH Q2(R1) guidelines for specificity, linearity (r² > 0.995), and LOQ/LOD (≤0.1% w/w). Cross-validate with orthogonal techniques like NMR for structural confirmation .

What experimental controls are critical when studying IgE responses to this compound?

Level: Basic
Methodological Answer:

Positive Controls: Use pholcodine or morphine to benchmark IgE elevation.

Negative Controls: Include formulations without opioids to rule out excipient effects.

Blinding: Randomize sample administration to avoid observer bias.

Replication: Conduct parallel experiments in ≥3 cell lines (e.g., basophils, mast cells) to confirm allergenicity.
These steps align with ’s emphasis on controls and replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.